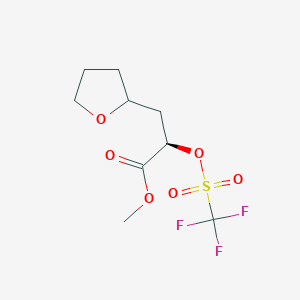
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a trifluoromethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps. One common method includes the reaction of a tetrahydrofuran derivative with a trifluoromethylsulfonylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The tetrahydrofuran ring provides structural stability and contributes to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares a similar furan ring structure but lacks the trifluoromethylsulfonyl group.
Diethyl malonate: Another compound with ester functionality, but with different structural features and reactivity.
Methylammonium lead halide: Although structurally different, it shares some applications in material science.
Uniqueness
(2R)-Methyl 3-(tetrahydrofuran-2-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to the presence of both the tetrahydrofuran ring and the trifluoromethylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H13F3O6S |
|---|---|
Molekulargewicht |
306.26 g/mol |
IUPAC-Name |
methyl (2R)-3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3/t6?,7-/m1/s1 |
InChI-Schlüssel |
UVBCNYPMJSSUSF-COBSHVIPSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


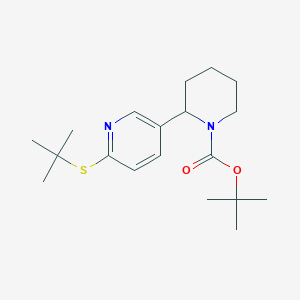
![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)



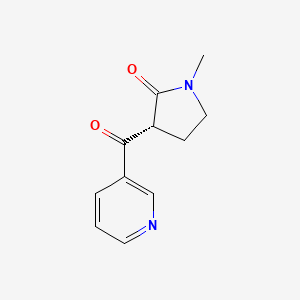

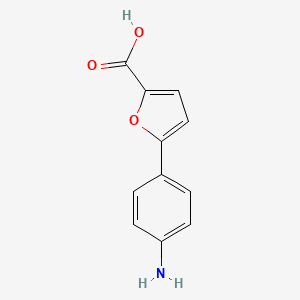
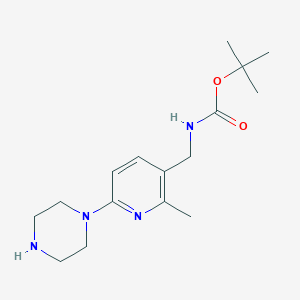

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)

![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)

